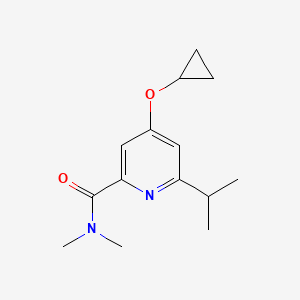
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of the cyclopropoxy and isopropyl groups, followed by their attachment to the picolinamide core.
Chemical Reactions Analysis
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including its interactions with various biological targets. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways . The cyclopropoxy and isopropyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as 4-Cyclopropoxy-6-iodo-N,N-dimethylpicolinamide . While both compounds share a similar core structure, the presence of different substituents (e.g., iodine vs. isopropyl) can significantly impact their chemical properties and biological activities. This compound’s unique combination of cyclopropoxy and isopropyl groups distinguishes it from other related compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)12-7-11(18-10-5-6-10)8-13(15-12)14(17)16(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
FCZFLOQEAASEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


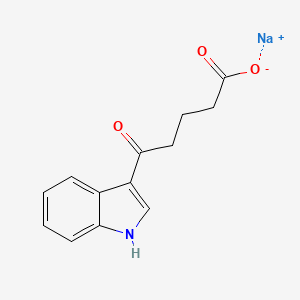
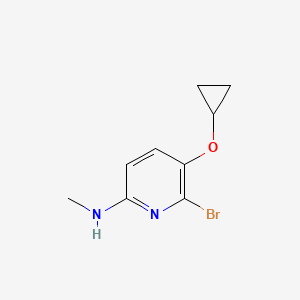
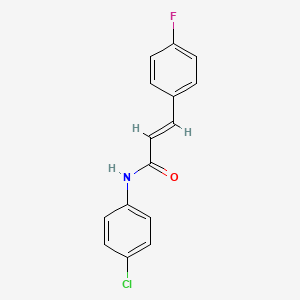
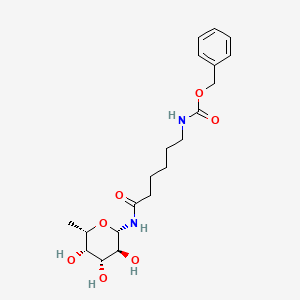
![2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-N-phenylbenzamide](/img/structure/B14815763.png)
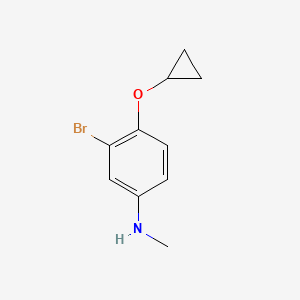
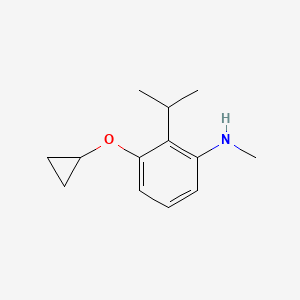
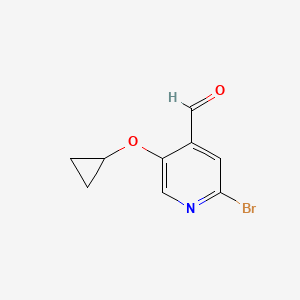
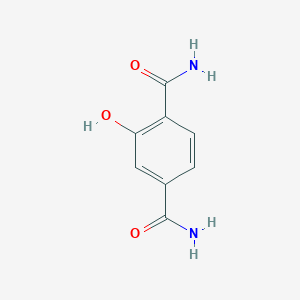
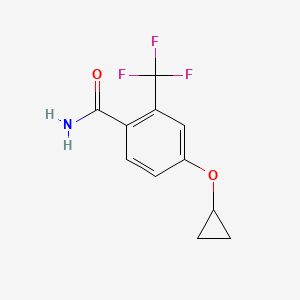
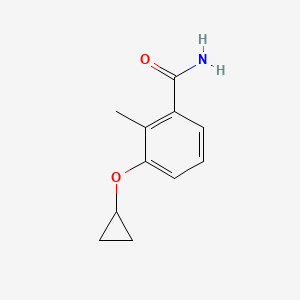
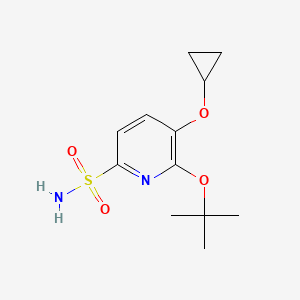
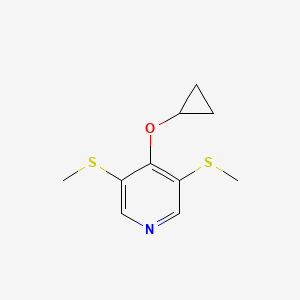
![{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B14815800.png)
